N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide
Description
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide is an acetamide derivative characterized by a 2,6-dihydroxybenzyl group attached to an ethylamino backbone.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-[2-[(2,6-dihydroxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)13-6-5-12-7-9-10(15)3-2-4-11(9)16/h2-4,12,15-16H,5-7H2,1H3,(H,13,14) |
InChI Key |
GBHIDJIAJHBXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=C(C=CC=C1O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide typically involves the reaction of 2,6-dihydroxybenzylamine with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, to facilitate the formation of the acetamide group. The reaction mixture is heated to a specific temperature, usually around 70°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted acetamides and benzyl derivatives.
Scientific Research Applications
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzyl Rings
(a) N-[2-({2,6-Dimethoxy-4-[(2-methyl-3-biphenylyl)methoxy]benzyl}amino)ethyl]acetamide ()
- Structure : Features 2,6-dimethoxy and biphenylyl-methoxy groups instead of dihydroxy substituents.
- This may lower aqueous solubility but enhance lipid membrane permeability.
- Applications : Likely designed for enhanced bioavailability in hydrophobic environments, contrasting with the target compound’s hydrophilic profile .
(b) N-(2,6-Dimethylphenyl)-2-[ethyl(methyl)amino]acetamide ()
- Structure: Contains 2,6-dimethylphenyl and ethyl(methyl)amino groups.
- Key Properties: Molecular Weight: 220.31 g/mol XLogP3: 1.9 (indicative of moderate lipophilicity) Hydrogen-Bonding: Limited to one donor (NH) and two acceptors (O, N), contrasting with the target compound’s two hydroxyl donors.
- Applications : The dimethyl and ethyl(methyl) groups suggest applications in pharmaceuticals requiring prolonged half-life due to increased lipophilicity .
Pharmacokinetic and Physicochemical Properties
(a) 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide ()
- Structure: Diethylamino and 2,6-dimethylphenyl substituents.
- Key Data :
- Molecular Weight: 234.34 g/mol
- pKa: 7.93 (slightly basic, influencing ionization at physiological pH)
- The target compound’s dihydroxybenzyl group may instead favor interactions with polar residues .
(b) N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide ()
- Structure : Diphenylacetamide core with 2,6-dimethylphenyl.
- Crystal Structure : Dihedral angles between aromatic rings (82.59°) and intermolecular N–H···O hydrogen bonding suggest stable packing, influencing solubility and crystallization behavior.
(a) Chloro-Substituted Acetamides in Pesticides ()
- Examples :
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
- Impact : Chlorine atoms increase electronegativity and environmental persistence. The target compound lacks halogens, suggesting lower toxicity but reduced pesticidal activity .
(b) 2-Cyano-N-[(methylamino)carbonyl]acetamide ()
- Structure: Cyano and methylaminocarbonyl groups.
- Toxicity: Limited data available, highlighting a gap compared to well-studied pharmaceutical analogs.
- Electronic Effects: The cyano group withdraws electrons, altering reactivity compared to the target compound’s electron-donating hydroxyl groups .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
